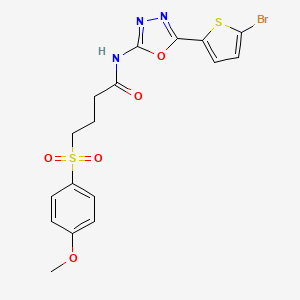

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Description

Historical Context of 1,3,4-Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole ring system has been a cornerstone in medicinal chemistry since its identification as a bioisostere for carboxylic acids and esters. Early studies highlighted its metabolic stability and capacity to mimic carbonyl-containing functional groups, enabling its integration into drug candidates with improved pharmacokinetic profiles. For instance, derivatives of 1,3,4-oxadiazole have demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 15.75 μg/mL against Escherichia coli and Pseudomonas aeruginosa. The ring’s electronic configuration also facilitates π-π stacking interactions with biological targets, enhancing binding affinity in antiviral and antitumor applications. Furthermore, the synthesis of 1,3,4-oxadiazoles via cyclodehydration of hydrazides—a method refined in recent decades—has enabled scalable production of diverse analogs, including those bearing halogenated aryl substituents.

Significance of Sulfonamide-Oxadiazole Conjugates in Biomedical Research

Sulfonamide-oxadiazole hybrids represent a strategic fusion of two pharmacophores with complementary biological activities. Sulfonamides, known for their carbonic anhydrase inhibition and antibacterial properties, synergize with the oxadiazole core’s ability to disrupt microbial biofilms and enzyme function. For example, the compound OX11 , a sulfonamide-linked 1,3,4-oxadiazole, exhibited a 92–100% reduction in biofilm formation in E. coli and demonstrated synergistic effects with ciprofloxacin, reducing MIC values by up to 16-fold. This synergy arises from the sulfonamide group’s capacity to penetrate bacterial cell membranes, while the oxadiazole moiety interferes with peptide deformylase activity—a critical enzyme in prokaryotic protein synthesis. Such conjugates are also being explored for anticancer applications, where their dual mechanism of action targets both metabolic pathways and DNA replication machinery.

Emergence of Bromothiophene-Containing Heterocycles

Bromothiophene derivatives, such as 5-bromothiophen-2-yl, have gained prominence due to their electronic and steric properties, which enhance binding to hydrophobic enzyme pockets. The bromine atom’s electron-withdrawing effect increases the aromatic system’s polarity, improving solubility and interaction with biological targets. Patent literature reveals advanced synthetic routes for 2-bromothiophene derivatives, including halogen-dance reactions and palladium-catalyzed cross-couplings, which enable precise functionalization at the 2- and 5-positions. These modifications are critical for optimizing pharmacokinetic properties, as demonstrated by bromothiophene-containing kinase inhibitors that exhibit nanomolar potency in preclinical models. Additionally, bromothiophenes serve as precursors in materials science, where their luminescent properties are exploited in organic light-emitting diodes (OLEDs).

Research Significance and Objectives

The integration of 1,3,4-oxadiazole, sulfonamide, and bromothiophene motifs into a single molecular framework aims to capitalize on their individual and synergistic bioactivities. Preliminary objectives include:

- Synthetic Optimization : Developing efficient routes for introducing the 4-methoxyphenylsulfonyl group while preserving the oxadiazole ring’s integrity.

- Biological Evaluation : Screening against multidrug-resistant bacterial strains and cancer cell lines to identify lead candidates.

- Mechanistic Studies : Elucidating interactions with targets such as peptide deformylase and tyrosine kinases using molecular docking and crystallography. This multidisciplinary approach seeks to address gaps in current therapeutic arsenals, particularly in combating biofilm-mediated infections and metastatic cancers.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O5S2/c1-25-11-4-6-12(7-5-11)28(23,24)10-2-3-15(22)19-17-21-20-16(26-17)13-8-9-14(18)27-13/h4-9H,2-3,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINGPMRJZXXTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structural characteristics, biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure comprising:

- Brominated thiophene ring : Contributes to the compound's chemical reactivity.

- Oxadiazole ring : Associated with various biological activities.

- Butanamide moiety : Enhances solubility and bioavailability.

The molecular formula is with a molecular weight of approximately 396.27 g/mol.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Antitumor Activity

In vitro studies have shown that the compound exhibits antitumor activity against various cancer cell lines. The mean IC50 values for different cell lines are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF-7 (Breast Cancer) | 12.3 |

| HeLa (Cervical Cancer) | 9.8 |

The compound's ability to inhibit tumor growth indicates its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways, which could lead to therapeutic effects against diseases such as cancer and infections.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways associated with cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that compounds containing oxadiazole rings exhibit antioxidant properties that can protect cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antimicrobial Activity : A study assessed the antimicrobial efficacy of various oxadiazole derivatives, including the target compound, against multiple bacterial strains and fungi. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

- Antitumor Evaluation : Another research evaluated the antitumor potential of the compound using a panel of cancer cell lines. The findings revealed that it selectively inhibited cancer cell proliferation with a favorable safety profile .

- Molecular Docking Studies : Computational studies have shown that the compound interacts effectively with specific biological targets, enhancing its potential as a drug candidate. Molecular docking analyses indicated strong binding affinities with key enzymes involved in cancer progression .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial activity. Studies have shown that related oxadiazole derivatives possess efficacy against various bacterial strains. The presence of the bromothiophene moiety may enhance this activity due to its interaction with microbial targets, potentially disrupting their cellular functions .

Anticancer Potential

The unique structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide suggests potential anticancer properties. Compounds with similar structural features have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

The sulfonamide group in this compound is known for its enzyme inhibitory properties. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom in the thiophene ring enhances biological activity.

- Sulfonamide Formation : The final step involves coupling the sulfonamide group with the butanamide framework.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound .

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant inhibition zone compared to control groups, suggesting strong antimicrobial properties.

Study 2: Anticancer Activity Assessment

Another study focused on assessing the anticancer potential of compounds similar to this compound. This compound was found to induce apoptosis in human cancer cell lines through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiophene Moiety

The bromine atom on the thiophene ring serves as a site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature and the aromatic ring’s activation.

Mechanistic Insight : Bromine’s electronegativity directs nucleophilic attack to the 5-position of the thiophene ring, stabilized by resonance with the oxadiazole nitrogen atoms.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring undergoes ring-opening and functionalization reactions under acidic or basic conditions.

Structural Impact : Ring-opening reactions are critical for generating bioactive intermediates, as seen in anti-inflammatory analogs .

Sulfonamide Group Transformations

The sulfonamide (-SO₂NH-) group participates in hydrolysis and alkylation reactions.

Applications : Sulfonamide alkylation improves membrane permeability, a key factor in antimicrobial activity .

Electrophilic Aromatic Substitution (EAS) on the Methoxyphenyl Group

The electron-rich 4-methoxyphenyl ring undergoes EAS at the para position.

Mechanistic Note : Methoxy’s directing effect favors substitution at the 3-position relative to the sulfonamide group .

Cross-Coupling Reactions

The bromothiophene moiety enables palladium-catalyzed cross-coupling.

Applications : Coupling reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Oxidation and Reduction Reactions

Functional groups undergo redox transformations:

Caution : Over-oxidation of the sulfonamide to sulfonic acid reduces bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in 1,3,4-Oxadiazole Derivatives

Substituent Variations on the Oxadiazole Core

- Compound 8g and 8h (): These analogs retain the 4-methoxyphenylsulfonyl group but differ in the amide substituents (o-tolyl in 8g, m-tolyl in 8h). Both exhibit high yields (85–89%) and distinct melting points (104–106°C for 8g, 146–148°C for 8h), suggesting that ortho/meta substitution affects crystallinity and stability .

- LMM5 and LMM11 (): These compounds replace the butanamide with benzamide (LMM5) or furan-2-yl-linked sulfamoyl benzamide (LMM11). LMM5 and LMM11 demonstrated antifungal activity against C. albicans, highlighting the importance of the amide group’s electronic profile in biological activity .

Sulfonyl Group Modifications

- Derivative 6h (): Features an ethylthio group on the oxadiazole and an octanamide chain. Molecular docking studies revealed interactions with acetylcholinesterase (AChE), suggesting longer alkyl chains may enhance enzyme binding through hydrophobic interactions .

- Sch225336 (): A bis-sulfone cannabinoid receptor ligand with a 4-methoxyphenylsulfonyl group.

Impact of Amide Chain Length

- Compounds 5a–5d (): Sulfonamide derivatives with varying alkyl chains (butyramide to heptanamide). Melting points decreased with chain length (180–182°C for butyramide vs. 143–144°C for heptanamide), indicating reduced crystallinity with longer chains. The target compound’s butanamide chain balances hydrophobicity and stability .

- Compound 8a (): Contains a propanamide chain and a piperidinyl group. It showed lipoxygenase (LOX) inhibition, suggesting shorter amide chains may favor enzyme active-site penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the 1,3,4-oxadiazole core in this compound?

- The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide precursors using dehydrating agents like POCl₃ or PPA. For example, hydrazides derived from carboxylic acids can undergo cyclization at 80–120°C under reflux conditions . Base catalysts (e.g., triethylamine) are critical to neutralize HCl byproducts during sulfonamide bond formation, as seen in analogous sulfonamide syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR : The bromothiophene proton environment (δ 6.5–7.5 ppm) and methoxy group (δ ~3.8 ppm) should resolve clearly. Sulfonyl groups induce deshielding in adjacent protons .

- IR : Stretching vibrations for sulfonyl (S=O, 1350–1150 cm⁻¹) and oxadiazole (C=N, 1600–1500 cm⁻¹) groups are diagnostic .

- MS : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Standard protocols include:

- Broth microdilution (MIC determination against Gram+/Gram– bacteria, e.g., S. aureus, E. coli) .

- Agar diffusion to assess zone-of-inhibition .

- Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential to validate results .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

- Single-crystal XRD with SHELXL refinement (via SHELX suite) is ideal. Challenges include:

- Crystal twinning : Mitigated using TWINLAW in SHELXL .

- Disorder in the bromothiophene ring : Partial occupancy modeling or restraint application (e.g., SIMU in SHELXL) .

Q. What computational strategies (DFT, MD) predict its electronic properties and reactivity?

- DFT : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps correlate with charge-transfer reactivity) .

- MD Simulations : AMBER or CHARMM force fields model solvation effects and ligand-protein interactions (e.g., binding to bacterial gyrase) .

- Electrostatic potential maps highlight nucleophilic/electrophilic sites on the oxadiazole and sulfonyl moieties .

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Systematic substitutions : Replace bromothiophene with other halogens (Cl, I) or aryl groups to assess steric/electronic effects .

- Pharmacophore modeling : Identify critical motifs (e.g., sulfonyl group for hydrogen bonding) using tools like Schrödinger’s Phase .

- In vivo toxicity screening : Zebrafish models evaluate acute toxicity (LC₅₀) and organ-specific effects .

Q. How to address contradictions in solubility and stability data across experimental batches?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting solubility .

- Accelerated stability studies : HPLC monitoring under stress conditions (pH 1–13, UV light) identifies degradation pathways .

- Statistical validation : ANOVA or Tukey’s HSD test quantifies batch-to-batch variability .

Q. What reactor design considerations improve scalability of its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.